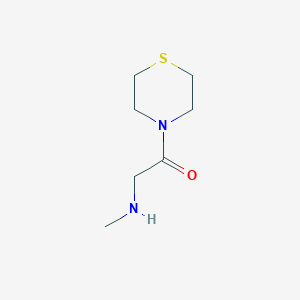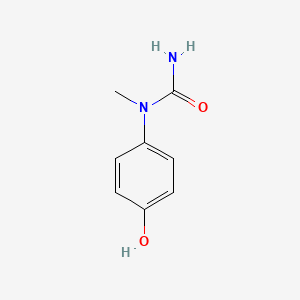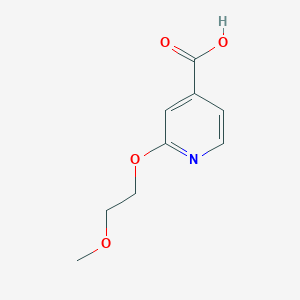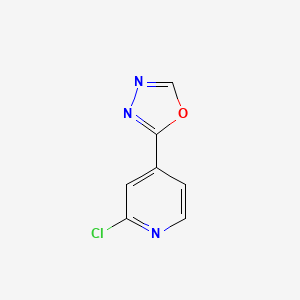
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine
Vue d'ensemble
Description
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, often involves a series of reactions including esterification, cyanation, cyclization, and aminolysis . The product can be separated from the reaction mixture in high purity, and a wide variety of substituted aromatic aldehydes can be used directly .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is characterized by its unique structural features. It is a five-membered ring system, comprising two nitrogen atoms and one oxygen atom . The pharmacophoric characteristics of 1,3,4-oxadiazole can be attributed to its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure .Applications De Recherche Scientifique
Cytotoxic Agents and Enzyme Inhibitors
The 1,3,4-oxadiazole scaffold, which is a part of the 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine structure, has been found to possess a wide variety of biological activities, particularly for cancer treatment . These compounds selectively interact with nucleic acids, enzymes, and globular proteins . They have shown promising results when combined with outstanding oxadiazole scaffolds .
Anticancer Activities
Inspired by the miraculous biological activities of 1,3,4-oxadiazoles, researchers have synthesized new oxadiazole analogues and studied their antiproliferative effect against nearly five dozen cancer cell lines . These compounds have shown potent anticancer activities .
Antibacterial Potentials
Some 1,3,4-oxadiazole derivatives have shown strong antibacterial effects . For example, compounds containing a trifluoromethyl pyridine moiety have exhibited excellent antibacterial activity .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita .
Anti-fungal Activity
1,2,4-Oxadiazole derivatives have shown anti-fungal activity against Rhizoctonia solani .
Anti-COVID-19 Activities
Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been studied for their anti-COVID-19 activities .
Hybridization with Other Anticancer Pharmacophores
1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Mécanisme D'action
While the specific mechanism of action for 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is not mentioned in the retrieved documents, it is known that 1,3,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cell proliferation .
Orientations Futures
The future directions for research on 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and similar compounds could involve further exploration of their biological activities, including their potential as anticancer, antimicrobial, and other therapeutic agents . Additionally, further studies could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .
Propriétés
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYOHFAUCKLGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



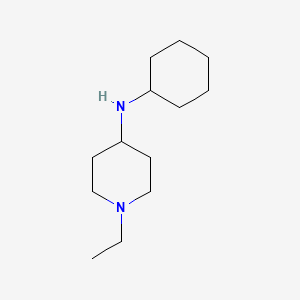
![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)
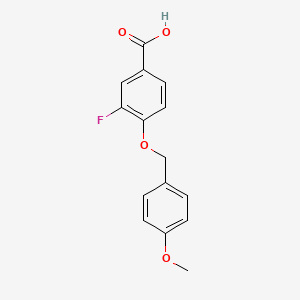
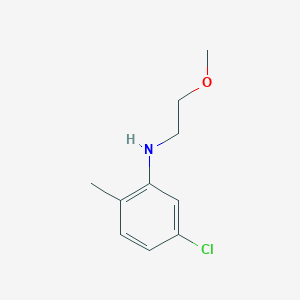
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)
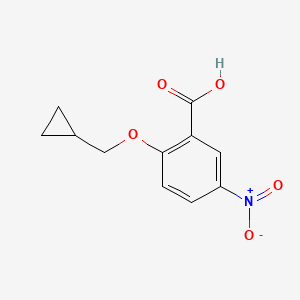
amine](/img/structure/B1460755.png)
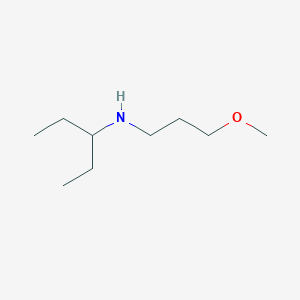
![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)
